ATP,Gamma S

Cystic Fibrosis Ion Channel Gating Electrophysiology

Standard ATP is rapidly hydrolyzed by ATPases and phosphatases, obscuring true kinase activity and channel gating kinetics. ATPγS (Adenosine 5′-O-(3-thiotriphosphate)) solves this with a γ-phosphate sulfur substitution that confers hydrolysis resistance. - **CFTR studies**: 5 mM at 25°C yields open probability 0.27 - 2.45× higher than AMP-PNP - **P2 receptor assays**: Dual agonist/ecto-ATPase inhibitor (pIC50 5.2); 15.9× more potent than AMP-PNP - **Phosphoproteomics**: Thiophosphorylated products resist phosphatases, enabling substrate capture - **Structural biology**: Validated for AAA+ ATPase p97 native pre-hydrolysis state (cryo-EM/x-ray)

Molecular Formula C10H16N5O12P3S
Molecular Weight 523.25 g/mol
Cat. No. B10795014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATP,Gamma S
Molecular FormulaC10H16N5O12P3S
Molecular Weight523.25 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N
InChIInChI=1S/C10H16N5O12P3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31)
InChIKeyNLTUCYMLOPLUHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATPγS Selection Guide


Adenosine 5′-O-(3-thiotriphosphate), commonly known as ATPγS, is a non-hydrolyzable ATP analog characterized by the substitution of a non-bridging oxygen atom with a sulfur atom on the γ-phosphate [1]. This modification imparts significant resistance to enzymatic hydrolysis by ATPases and phosphatases, allowing it to function as a stable substitute for ATP in a wide array of biochemical and biophysical applications, including kinase assays, structural biology, and electrophysiology .

Non-hydrolyzable ATP analog for kinase, ATPase, and purinergic signaling assays
Stable thiophosphodonor; resists phosphatase degradation
Used in electrophysiology (CFTR, ion channels) for sustained channel activation
Reported higher open probability than AMP-PNP in CFTR studies
Captures native pre-hydrolysis states in structural biology (X-ray, cryo-EM, NMR)
Validated in AAA+ ATPase p97 conformation studies

Why ATPγS Substitution Fails


ATPγS cannot be simply interchanged with other non-hydrolyzable ATP analogs or with ATP itself. Each analog's unique chemical structure—whether a γ-phosphate modification, a methylene bridge, or an imido linkage—dictates its specific interactions with protein active sites, its hydrolysis rate, and its ability to induce native conformational states [1]. For instance, while AMP-PNP is widely used, it fails to induce native protein conformations in certain systems like the AAA+ ATPase p97, whereas ATPγS succeeds [2]. Similarly, the efficiency with which a kinase can utilize ATPγS as a thiophosphodonor varies dramatically compared to ATP, with a significant 'thio-effect' on catalytic rates [3]. The following quantitative evidence details the specific, measurable differences that justify the selection of ATPγS over its closest analogs for targeted applications.

AMP-PNP / AMP-PCP may not induce native protein conformations in certain ATPases; ATPγS may preserve the expected pre-hydrolysis state.
α,β-MeATP / 2-MeSATP exhibit different ecto-ATPase inhibition profiles and receptor affinities; ligand stability and binding data may not transfer directly.
ATP (native) is rapidly hydrolyzed; thiophosphorylation product stability and accumulation required for kinase substrate identification may be lost.

ATPγS Head-to-Head Evidence


CFTR Channel Activation: ATPγS vs AMP-PNP

In excised inside-out patches from cells expressing wild-type CFTR, ATPγS (5 mM) at 25°C produced a significantly higher single-channel open probability (Po) than the non-hydrolyzable analog AMP-PNP (5 mM) under identical conditions [1].

CFTR Channel Activation
Head-to-head
Po = 0.27 ± 0.04 (n=5) vs AMP-PNP 0.11 ± 0.05 (n=3)
Reported higher open probability supports CFTR gating research
5 mM ATPγS, 25 °C, inside-out patches
Cystic Fibrosis Ion Channel Gating Electrophysiology

Ecto-ATPase Inhibition Potency

In a direct comparison on bovine pulmonary artery endothelial cells, ATPγS demonstrated a significantly lower IC50 for ecto-ATPase inhibition than two other commonly used ATP analogs [1].

Ecto-ATPase Inhibition
Head-to-head
pIC50 = 5.2 (IC50 6.3 µM) – 15.9-fold higher than AMP-PNP
Reported inhibition potency may reduce nucleotide degradation interference
Bovine endothelial cells; P2 purinergic assays
Purinergic Signaling Ecto-ATPase Inhibition P2 Receptors

P2Y-like Receptor Binding Affinity

In competition binding assays using rat liver plasma membranes, ATPγS displaced [³H]ATP from a common binding site with greater potency than ATP itself and other analogs [1].

P2Y Binding Affinity
Head-to-head
pIC50 = 7.49 (IC50 32 nM) – 3.8-fold higher than ATP
Reported higher binding affinity for P2Y-like sites
Rat liver membranes; [³H]ATP competition
P2Y Receptor Ligand Binding Purinoceptor Pharmacology

Stable Thiophosphorylation Product

A key advantage of ATPγS is the generation of a thiophosphorylated protein product, which is metabolically stable and resistant to dephosphorylation by cellular phosphatases, unlike the product formed with ATP [1].

Thiophosphorylation Stability
Class-level
Resistant to PTP1B phosphatase; enables chemoselective tagging
Supports kinase substrate identification workflows
In vitro assay with Src kinase; data to verify
Kinase Assay Thiophosphorylation Phosphatase Resistance

p97 ATPase Native Conformation Preservation

A systematic NMR-based investigation of ATP analogs on the AAA+ ATPase p97 found that while both ATPγS and AMP-PNP are suitable for preserving pre-hydrolysis states, ATPγS, along with AMP-PNP, were the only analogs that did not fail to induce native protein conformations [1]. In contrast, AMP-PCP and α/β-thiosubstituted analogs were unable to do so [1].

p97 Conformation Preservation
Cross-study
Preserves native pre-hydrolysis state; AMP-PCP failed
Validated tool for AAA+ ATPase structural studies
NMR assessment; p97 benchmark system
Structural Biology AAA+ ATPase Conformational State

ATPγS Validated Applications


CFTR Channel Electrophysiology

For patch-clamp studies of cystic fibrosis transmembrane conductance regulator (CFTR) ion channel gating at room temperature, ATPγS is the preferred non-hydrolyzable agonist. At 5 mM and 25°C, it produces an open probability of 0.27, which is 2.45-fold higher than the 0.11 achieved with AMP-PNP [1], making it a more robust tool for investigating channel activation mechanisms.

Purinergic (P2) Receptor Studies

In pharmacological assays of P2 receptors, ATPγS offers a dual advantage. It acts as a potent agonist and simultaneously inhibits ecto-ATPase activity with a pIC50 of 5.2, which is 15.9-fold more potent than AMP-PNP (pIC50 4.0) [1]. This prevents rapid degradation of the nucleotide, ensuring stable ligand concentrations and reducing experimental variability. Furthermore, its high affinity for P2Y-like binding sites (pIC50 7.49 vs. ATP's 6.91) [2] makes it a superior probe for binding and competition assays.

Kinase Activity & Substrate Identification

ATPγS is essential for kinase assays aiming to capture and identify transient or low-level phosphorylation events. The resulting thiophosphorylated product is resistant to cellular phosphatases, enabling signal accumulation [1]. This stability facilitates downstream chemoselective labeling and pull-down of kinase substrates, a key technique in phosphoproteomics that is not feasible with ATP due to rapid dephosphorylation [1].

Structural Biology of ATPases

For structural studies of AAA+ ATPases like p97, ATPγS is a validated tool for trapping the protein in a native, pre-hydrolysis state [1]. Unlike analogs such as AMP-PCP, ATPγS does not induce non-native conformations, ensuring that the obtained structural data (e.g., from cryo-EM or X-ray crystallography) accurately reflects a physiologically relevant state [1].

Application
Selection Property
Validation Focus
CFTR channel gating studies
Channel activation potency
Open probability response
P2 purinergic signaling research
Ecto-ATPase inhibition and receptor affinity
Ligand stability and binding context
Kinase substrate identification
Thiophosphorylation product stability
Phosphatase-resistant detection and enrichment
AAA+ ATPase structural biology
Conformational state fidelity
Native pre-hydrolysis state preservation

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